Scientific Field: Organic Chemistry
Methods of Application: The process involves catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach.
Results or Outcomes: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol.
Summary of the Application: This compound is used in the synthesis of novel 3,4-dihydro-2(1H)-quinazolines through cyclization reactions of 2-aminobenzylamines with α-oxoketene dithioacetals.
Methods of Application: The synthesis is performed using PEG-400 as an inexpensive, easy to handle, non-toxic, and recyclable reaction medium.
Results or Outcomes: The developed protocol is operationally simple and tolerates various substrates having different functionalities.
PF-573228 is a potent and selective inhibitor of focal adhesion kinase, a non-receptor cytoplasmic tyrosine kinase that plays a crucial role in cellular processes such as survival, proliferation, migration, and invasion. This compound is particularly significant in cancer biology, as focal adhesion kinase is overexpressed in various cancers, including pancreatic ductal adenocarcinoma and malignant pleural mesothelioma. The chemical structure of PF-573228 is characterized by its ability to bind competitively to the ATP-binding site of focal adhesion kinase, thereby inhibiting its phosphorylation activity on tyrosine residues, particularly at Tyr 397 .
PF-573228 primarily functions through its interaction with focal adhesion kinase by competing with ATP for binding to the kinase domain. This inhibition leads to a cascade of downstream effects, including reduced phosphorylation of focal adhesion kinase and its substrate paxillin. In experimental settings, treatment with PF-573228 has shown to significantly inhibit cell growth and induce apoptosis in cancer cell lines, highlighting its potential as a therapeutic agent . Additionally, it has been observed that PF-573228 can disrupt cellular adhesion and migration on extracellular matrix components like fibronectin .
PF-573228 exhibits significant biological activity against various cancer cell lines. Studies have demonstrated that it induces dose-dependent inhibition of growth and anchorage-independent colony formation in pancreatic cancer and mesothelioma cells. Furthermore, it has been shown to cause cell cycle arrest and significant apoptosis in these cancer types. The compound's ability to suppress the phosphorylation of focal adhesion kinase leads to diminished cell motility and invasion capabilities, making it a promising candidate for cancer therapy .
PF-573228 has potential applications in cancer therapy due to its selective inhibition of focal adhesion kinase. It is being explored as a treatment option for several malignancies where focal adhesion kinase is implicated in tumor progression and metastasis. Additionally, it may have applications in other fields such as tissue engineering and regenerative medicine due to its effects on cell adhesion and migration .
Interaction studies involving PF-573228 have focused on its effects on cellular signaling pathways related to cancer progression. It has been shown to interact with various signaling molecules involved in cell survival and migration. For instance, by inhibiting focal adhesion kinase activity, PF-573228 affects downstream pathways that regulate cell motility and invasion. These interactions underscore the compound's potential as a therapeutic agent targeting multiple facets of cancer biology .
PF-573228 belongs to a class of compounds known as focal adhesion kinase inhibitors. Here are some similar compounds along with their unique characteristics:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
PF-431396 | Dual inhibitor of focal adhesion kinase and proline-rich tyrosine kinase 2 | Broader target profile compared to PF-573228 |
VS-6063 | Selective inhibitor of focal adhesion kinase | Orally active; different pharmacokinetic properties |
NVP-TAE226 | Dual inhibitor targeting both focal adhesion kinase and insulin-like growth factor receptor | Potentially broader anti-cancer effects |
PF-573228 stands out due to its high specificity for focal adhesion kinase compared to other inhibitors that may target multiple kinases or have broader activity profiles. This specificity may contribute to reduced side effects in therapeutic applications while maintaining efficacy against cancers driven by focal adhesion kinase signaling .
Acute Toxic;Irritant